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Compound of Interest

Compound Name: 60-Fulleroacetic acid

Cat. No.: B583663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 60-
fulleroacetic acid, a functionalized fullerene derivative with potential applications in various

scientific fields, including drug development. This document details the key methodologies for

its synthesis and characterization, presents available spectroscopic and crystallographic data,

and outlines the experimental workflows for its analysis.

Introduction to 60-Fulleroacetic Acid
60-Fulleroacetic acid is a derivative of Buckminsterfullerene (C60), where an acetic acid

moiety is covalently attached to the fullerene cage. This functionalization enhances the

solubility and processability of the otherwise insoluble C60, opening avenues for its biological

and material science applications. The structural elucidation of this molecule is paramount to

understanding its chemical properties and potential interactions in biological systems.

Synthesis of 60-Fulleroacetic Acid
The most common and efficient method for the synthesis of 60-fulleroacetic acid and its

derivatives is the Bingel-Hirsch reaction.[1][2][3] This reaction involves the nucleophilic

cyclopropanation of C60 with a halogenated malonic ester in the presence of a base, followed

by hydrolysis to yield the carboxylic acid.
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Representative Experimental Protocol: Bingel-Hirsch
Reaction

Preparation of the Malonate Derivative: Diethyl bromomalonate is prepared by the

bromination of diethyl malonate.

Cyclopropanation: A solution of C60 in a suitable solvent (e.g., toluene) is treated with diethyl

bromomalonate and a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-

ene (DBU).[2] The reaction mixture is stirred at room temperature until the reaction is

complete, which can be monitored by thin-layer chromatography (TLC).

Purification of the Diester Adduct: The resulting mixture is purified by column

chromatography on silica gel to isolate the diethyl 60-fulleromalonate monoadduct.

Hydrolysis: The purified diester is then subjected to acidic or basic hydrolysis to yield 60-
fulleroacetic acid (in its dicarboxylic acid form, more accurately named fullerene-C60-

methanodicarboxylic acid). Subsequent decarboxylation can lead to the mono-acid, though

the dicarboxylic acid is a common stable product.

Below is a diagram illustrating the general synthesis workflow.
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Synthesis Workflow for 60-Fulleroacetic Acid
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Caption: Synthesis workflow for 60-fulleroacetic acid via the Bingel-Hirsch reaction.
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Spectroscopic Characterization
The structural confirmation of 60-fulleroacetic acid relies on a combination of spectroscopic

techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic

resonance (NMR) spectroscopy, and mass spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in the molecule.

The carboxylation of C60 introduces characteristic vibrational bands.

Representative Experimental Protocol:

The sample is mixed with potassium bromide (KBr) and pressed into a pellet.

The pellet is placed in an FTIR spectrometer.

The spectrum is recorded in the range of 4000-400 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for Carboxylated Fullerenes

Wavenumber (cm⁻¹) Assignment Reference

~3450 (broad)
O-H stretching of the

carboxylic acid
[4]

~1720
C=O stretching of the

carboxylic acid
[4]

~1630
C=C stretching (from the

fullerene cage)
[5]

1427, 1181, 575, 525
Characteristic F1u modes of

the C60 cage
[5]

An example of an FTIR spectrum for a related compound, C60(C(COOH)2)n, clearly shows the

presence of the carboxylic acid groups.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectroscopy are crucial for elucidating the precise structure and connectivity

of the atoms in 60-fulleroacetic acid.

Representative Experimental Protocol:

The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

The solution is placed in an NMR tube.

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

Due to the limited availability of specific NMR data for 60-fulleroacetic acid, the following table

presents representative ¹³C NMR chemical shifts for a C60 monoadduct, providing an indication

of the expected spectral regions.[6][7]

Table 2: Representative ¹³C NMR Chemical Shifts for a C60 Monoadduct

Chemical Shift (δ, ppm) Assignment Reference

193.44 Carbonyl carbon of the addend [6][7]

145.5 - 137.7 sp² carbons of the C60 cage [6][7]

74.10
sp³ carbon of the C60 cage at

the point of addition
[6][7]

70.37
Methanocarbon of the

cyclopropane ring
[6][7]

28.12 sp³ carbons of the addend [6][7]

Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and confirm the elemental

composition of 60-fulleroacetic acid.

Representative Experimental Protocol:

A solution of the sample is introduced into the mass spectrometer.
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Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) can be used.

The mass-to-charge ratio (m/z) of the molecular ion is determined.

Table 3: Expected Mass Spectrometric Data

Technique Expected m/z Notes

ESI-MS [M-H]⁻ or [M+H]⁺
Dependent on the ionization

mode.

MALDI-TOF [M]⁺ or [M+Na]⁺
Often observed as adducts

with matrix or salts.

For a tris-adduct of C60 with malonic acid, a mass peak at 1194/1195 has been reported.

Crystallographic Analysis
X-ray crystallography provides the most definitive three-dimensional structure of a molecule.

However, obtaining single crystals of sufficient quality for fullerene derivatives can be

challenging.

Representative Experimental Protocol:

Single crystals are grown by slow evaporation of a solvent from a solution of the purified

compound.

A suitable crystal is mounted on a goniometer.

X-ray diffraction data is collected at low temperature.

The crystal structure is solved and refined.

While a specific crystal structure for 60-fulleroacetic acid is not readily available in the

literature, studies on pristine C60 and its solvates have been conducted. Carboxylated C60

derivatives have been noted to exhibit a significantly reduced crystalline structure compared to

pristine C60.
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Experimental Analysis Workflow
The comprehensive structural analysis of 60-fulleroacetic acid follows a logical workflow,

integrating the techniques described above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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